![molecular formula C5H4Cl2N2O B156074 4,6-Dichloro-5-methoxypyrimidine CAS No. 5018-38-2](/img/structure/B156074.png)
4,6-Dichloro-5-methoxypyrimidine
Overview
Description
4,6-Dichloro-5-methoxypyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a gray solid with a melting point of 66-68°C .
Synthesis Analysis
The synthesis of 4,6-Dichloro-5-methoxypyrimidine involves the reaction of malonate with formamide and an alkali metal alkoxide at elevated temperature . The malonate alone or simultaneously with all or some of the formamide is added in portions or continuously to the alkali metal alkoxide initially introduced as a solution or suspension in an alcohol alone or together with all, or the remainder, of the formamide .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-5-methoxypyrimidine is C5H4Cl2N2O . The molecule is close to being planar, apart from the C atom of the methoxy group, which deviates by 1.082 (2) Å from the mean plane of the other atoms .Chemical Reactions Analysis
4,6-Dichloro-5-methoxypyrimidine is a valuable intermediate for syntheses of active ingredients . It can be used to prepare the corresponding dichloropyrimidine which, in turn, may be processed to give novel, highly-active fungicides .Physical And Chemical Properties Analysis
4,6-Dichloro-5-methoxypyrimidine has a density of 1.4±0.1 g/cm3 . Its boiling point is 257.8±35.0 °C at 760 mmHg .Scientific Research Applications
Pharmacological Applications
4,6-Dichloro-5-methoxypyrimidine is a central building block for a wide range of pharmacological applications . It’s reported to exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Alzheimer’s Disease Treatment
This compound is used for the preparation of heteroarylpiperazine derivatives, which are used in the treatment of Alzheimer’s disease .
Leukemia Treatment
Pyrimidine derivatives, including 4,6-Dichloro-5-methoxypyrimidine, are used in the modulation of myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Breast Cancer and Idiopathic Pulmonary Fibrosis Treatment
Pyrimidine derivatives are also used in the treatment of breast cancer and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
4,6-Dichloro-5-methoxypyrimidine exhibits antimicrobial and antifungal activities .
Antiparasitic Applications
This compound is used in antiparasitic applications .
Diuretic Applications
4,6-Dichloro-5-methoxypyrimidine is used in diuretic applications .
Simultaneous Determination of Sulfalene and Sulfadoxine
A simple, cost-effective, accurate, and precise RP-HPLC method was developed for the simultaneous determination of sulfalene and sulfadoxine in fixed-dose dual combinations with pyrimethamine together with their related substances .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-5-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIGKLDBGKSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198228 | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-methoxypyrimidine | |
CAS RN |
5018-38-2 | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5018-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-5-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,6-DICHLORO-5-METHOXYPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT6L8EYV2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4,6-Dichloro-5-methoxypyrimidine and are there any notable structural features?
A1: 4,6-Dichloro-5-methoxypyrimidine (C5H4Cl2N2O) exhibits a near-planar molecular structure. [] The molecule consists of a pyrimidine ring with chlorine atoms substituted at the 4 and 6 positions, a methoxy group at the 5 position, and hydrogen atoms occupying the remaining positions. Notably, the carbon atom of the methoxy group deviates from the plane formed by the other atoms in the molecule. [] This structural information is crucial for understanding its potential reactivity and interactions.
Q2: How does the crystal structure of 4,6-Dichloro-5-methoxypyrimidine influence its solid-state packing?
A2: In its crystal form, 4,6-Dichloro-5-methoxypyrimidine molecules interact through close contacts between the chlorine atoms and nitrogen atoms of neighboring molecules (Cl⋯N contacts). [] These interactions, with distances of 3.0940 (15) Å and 3.1006 (17) Å, contribute to the formation of a three-dimensional framework within the crystal lattice. [] Understanding the crystal packing of this compound can be relevant for studies related to polymorphism, solubility, and other solid-state properties.
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